(4-fluorophenyl) N-pyridin-2-ylcarbamate
Description
(4-Fluorophenyl) N-pyridin-2-ylcarbamate is a carbamate derivative featuring a 4-fluorophenyl group linked to a pyridin-2-yl moiety via a carbamate bridge. For instance, S-substituted N-(4-fluorophenyl)-6-mercapto-nicotinamides are synthesized using coupling reagents like 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) to condense 6-thiadicidinic acid with 4-fluoroaniline . Similarly, nucleophilic displacement and carbamoylation steps are employed in the synthesis of compounds containing 4-fluorophenyl and pyridine groups, as seen in the preparation of pyrimidine derivatives (e.g., compound 22) . These methods highlight the versatility of fluorophenyl-carbamate chemistry in drug discovery and materials science.
Properties
IUPAC Name |
(4-fluorophenyl) N-pyridin-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-9-4-6-10(7-5-9)17-12(16)15-11-3-1-2-8-14-11/h1-8H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKKTXVEMNAGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Physicochemical Comparison of (4-Fluorophenyl) N-Pyridin-2-ylcarbamate Analogs
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Planarity | Key Structural Features |
|---|---|---|---|---|
| This compound* | ~260 (estimated) | Not reported | Nonplanar | Carbamate bridge, 4-Fluorophenyl, pyridin-2-yl |
| 4-(4-Fluorophenyl)thiazole derivatives | 466–545 | 268–287 | Partially planar | Fluorophenyl, thiazole, triazole moieties |
| N-(4-Fluorophenyl)maleimide | ~235 | Not reported | Planar | Maleimide core, 4-Fluorophenyl |
Key Observations :
- Nonplanarity: The 4-fluorophenyl group induces steric distortion, as observed in metalloporphyrins and carbamate derivatives, reducing planarity compared to non-fluorinated analogs .
- Thermal Stability : Thiazole derivatives with fluorophenyl groups exhibit high melting points (268–287°C), suggesting robust intermolecular interactions (e.g., halogen bonding) .
Table 2: Bioactivity Comparison of Fluorophenyl-Containing Compounds
| Compound | Target | IC50/EC50 (μM) | Selectivity Notes |
|---|---|---|---|
| 4-[5-(4-Fluorophenyl)-...-piperidine-4-ol | p38α kinase | 0.13 | Second-highest activity after imidazole |
| N-(4-Fluorophenyl)maleimide | Monoglyceride lipase (MGL) | 5.18 | Comparable to iodine-substituted analogs |
| 4-Chloro-N-(4-fluorobenzyl)pyrimidine | Not reported | >10 (inactive) | Lack of inhibitory activity |
Key Observations :
- Kinase Inhibition : Fluorophenyl-pyridine hybrids demonstrate potent kinase inhibition (IC50 = 0.13 µM), attributed to the electron-withdrawing fluorine enhancing binding affinity .
- Halogen Independence : Fluorine substitution shows comparable MGL inhibition to larger halogens (e.g., iodine, IC50 = 4.34 µM), indicating minimal steric or electronic dependence in this context .
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